Tributylbenzylammonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

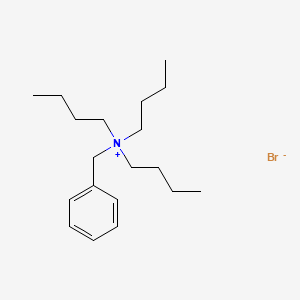

benzyl(tributyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYGXWPMSJPFDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948158 | |

| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25316-59-0 | |

| Record name | Benzyltributylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25316-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltributylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributylbenzylammonium bromide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylbenzylammonium bromide is a quaternary ammonium salt that has garnered significant attention in organic synthesis and various industrial applications. Its efficacy as a phase transfer catalyst (PTC) makes it an invaluable tool for facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates, improving yields, and enabling milder reaction conditions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a mechanistic exploration of its catalytic activity.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | N,N,N-Tributylbenzenemethanaminium bromide, Benzyltributylammonium bromide | [1] |

| CAS Number | 25316-59-0 | [1] |

| Molecular Formula | C₁₉H₃₄BrN | [2] |

| Molecular Weight | 356.38 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 169-175 °C | [2] |

| Solubility | Soluble in water and various organic solvents. | |

| SMILES | CCCC--INVALID-LINK--(CCCC)Cc1ccccc1.[Br-] | [2] |

| InChI | 1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | [2] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the butyl groups (triplets and multiplets in the 0.9-3.5 ppm range) and the benzyl group (aromatic protons around 7.2-7.5 ppm and benzylic protons around 4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the butyl chains and the aromatic and benzylic carbons of the benzyl group.[3][4][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as C-N stretching bands.[7][8][9][10][11][12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of tributylamine with benzyl bromide. The following is a representative experimental protocol.

Reaction:

Tributylamine + Benzyl Bromide → this compound

Materials:

-

Tributylamine

-

Benzyl bromide

-

A suitable solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran)[2][13]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., diethyl ether or ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tributylamine (1 equivalent) in the chosen solvent.

-

Slowly add benzyl bromide (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound as a white crystalline solid.

-

Dry the purified product under vacuum.

Caption: A generalized workflow for the synthesis of this compound.

Application as a Phase Transfer Catalyst: Alkylation of a Hydantoin

This compound is an effective catalyst for the alkylation of various substrates, including hydantoins, which are important scaffolds in medicinal chemistry.[14] The following protocol is a representative example of its application.

Reaction:

Hydantoin + Alkyl Halide --(this compound, Base)--> Alkylated Hydantoin

Materials:

-

Hydantoin substrate

-

Alkyl halide (e.g., allyl bromide, benzyl bromide)[14]

-

This compound (catalytic amount, e.g., 2-10 mol%)[14]

-

A biphasic solvent system (e.g., toluene and aqueous potassium hydroxide)[14]

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add the hydantoin substrate (1 equivalent), the alkyl halide (1.2-3 equivalents), this compound (0.02-0.1 equivalents), toluene, and an aqueous solution of a strong base (e.g., 50% w/w KOH).[14]

-

Stir the biphasic mixture vigorously at room temperature. The catalyst facilitates the transfer of the deprotonated hydantoin from the aqueous phase to the organic phase for reaction with the alkyl halide.

-

Monitor the reaction by TLC. Upon completion, add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkylated hydantoin.

Mechanism of Action: Phase Transfer Catalysis

The catalytic activity of this compound stems from its ability to transport a reactive anion from an aqueous phase into an organic phase where the organic substrate is dissolved. The lipophilic tributyl and benzyl groups on the quaternary ammonium cation render the ion pair soluble in the organic phase.

The general mechanism involves the following steps:

-

The quaternary ammonium cation (Q⁺) pairs with the anion of the reactant (Nu⁻) in the aqueous phase to form an ion pair [Q⁺Nu⁻].

-

This ion pair, being lipophilic, is extracted into the organic phase.

-

In the organic phase, the nucleophile (Nu⁻) is weakly solvated and thus highly reactive. It reacts with the organic substrate (R-X) to form the product (R-Nu) and a new salt [Q⁺X⁻].

-

The [Q⁺X⁻] ion pair then migrates back to the aqueous phase, where the cation Q⁺ can exchange its counter-anion X⁻ for another Nu⁻, thus completing the catalytic cycle.

Caption: The catalytic cycle of a quaternary ammonium salt in phase transfer catalysis.

Applications in Drug Development and Research

The utility of this compound as a phase transfer catalyst is particularly relevant in the pharmaceutical industry and drug development for several reasons:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It facilitates crucial reactions such as alkylations, esterifications, and nucleophilic substitutions in the synthesis of complex organic molecules that form the core of many drugs.[15]

-

Green Chemistry: By enabling the use of water as a solvent and often requiring milder reaction conditions, it aligns with the principles of green chemistry, reducing the reliance on volatile and hazardous organic solvents.[15]

-

Improved Yields and Purity: The enhanced reactivity and selectivity often lead to higher yields of the desired product and fewer byproducts, simplifying purification processes.[16]

-

Enantioselective Synthesis: Chiral variants of quaternary ammonium salts are employed in asymmetric phase-transfer catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug design.[17]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and powerful phase transfer catalyst with broad applications in organic synthesis, particularly in research and development within the pharmaceutical industry. Its ability to mediate reactions between immiscible phases offers a practical and efficient solution for the synthesis of a wide range of organic compounds. Understanding its physical and chemical properties, along with its mechanism of action, is key to leveraging its full potential in the laboratory and in industrial processes.

References

- 1. Benzyltributylammonium bromide | C19H34N+ | CID 124611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103360262A - Method for preparing tributylamine by utilizing tetrabutylammonium bromide crystallization mother liquor - Google Patents [patents.google.com]

- 3. C-13 NMR Spectrum [acadiau.ca]

- 4. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyltrimethylammonium bromide(5350-41-4) 13C NMR spectrum [chemicalbook.com]

- 6. Benzyltriethylammonium bromide(5197-95-5) 13C NMR [m.chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyltriphenylphosphonium bromide | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 14. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iajpr.com [iajpr.com]

- 16. researchpublish.com [researchpublish.com]

- 17. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tributylbenzylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Tributylbenzylammonium Bromide, a quaternary ammonium salt widely utilized as a phase transfer catalyst in organic synthesis. The following sections detail the chemical principles, experimental protocols, and data associated with its preparation, offering a robust resource for laboratory and process development applications.

Introduction

This compound is a highly effective phase transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase. Its amphiphilic nature, possessing both a lipophilic quaternary ammonium cation and a hydrophilic bromide anion, allows it to transport reactants across the phase boundary, thereby accelerating reaction rates and improving yields. This technical guide outlines a reliable method for the synthesis and subsequent purification of this important chemical compound.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction, a type of nucleophilic substitution, involving tributylamine and benzyl bromide. The lone pair of electrons on the nitrogen atom of tributylamine attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the quaternary ammonium salt.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of analogous quaternary ammonium salts.

Materials:

-

Tributylamine

-

Benzyl bromide

-

Acetonitrile (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tributylamine (1.0 equivalent) and anhydrous acetonitrile.

-

Begin stirring the solution and introduce benzyl bromide (1.0-1.1 equivalents) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux under an inert atmosphere.

-

Maintain the reflux for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Quantitative Data for Synthesis

The following table summarizes the molar masses and suggested quantities for a laboratory-scale synthesis.

| Compound | Molar Mass ( g/mol ) | Moles | Quantity |

| Tributylamine | 185.36 | 0.2 | 37.07 g (48.1 mL) |

| Benzyl Bromide | 171.04 | 0.2 | 34.21 g (24.6 mL) |

| Acetonitrile | 41.05 | - | 100 mL |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and any potential side products. A combination of washing and recrystallization is an effective method to obtain high-purity this compound.

Experimental Workflow: Purification

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane (or other non-polar solvent)

Equipment:

-

Rotary evaporator

-

Beakers

-

Buchner funnel and flask

-

Vacuum source

-

Oven or vacuum desiccator

Procedure:

-

Solvent Removal: Concentrate the crude reaction mixture using a rotary evaporator to remove the acetonitrile.

-

Washing: To the resulting viscous oil or solid, add a non-polar solvent such as hexane and triturate the solid. This will wash away unreacted tributylamine and benzyl bromide. Decant the hexane. Repeat this washing step 2-3 times.

-

Recrystallization:

-

Dissolve the washed crude product in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization.

-

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Quantitative Data for Purification and Characterization

| Parameter | Value |

| Expected Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 101-104 °C |

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

¹H NMR (CDCl₃, δ):

-

7.6-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

-

4.8 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

3.4-3.2 ppm (m, 6H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

1.8-1.6 ppm (m, 6H): Methylene protons (-CH₂-).

-

1.5-1.3 ppm (m, 6H): Methylene protons (-CH₂-).

-

1.0 ppm (t, 9H): Methyl protons of the butyl groups (-CH₃).

Safety and Handling

-

Tributylamine and benzyl bromide are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

-

The final product, this compound, should be handled with care, as with all chemical reagents.

This guide provides a foundational protocol for the synthesis and purification of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the desired purity of the final product.

Tributylbenzylammonium Bromide: A Technical Guide to its Catalytic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylbenzylammonium bromide (TBAB) is a quaternary ammonium salt that has garnered significant attention as a highly effective phase transfer catalyst (PTC) in a multitude of organic reactions. Its amphiphilic nature, possessing both a lipophilic quaternary ammonium cation and a hydrophilic bromide anion, enables it to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a catalyst, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflows.

Core Mechanism of Action: Phase Transfer Catalysis

The primary mechanism by which this compound exerts its catalytic effect is through phase transfer catalysis. In a biphasic system, the organic substrate is typically soluble in the organic phase, while the nucleophile (or other reactant) is often an inorganic salt soluble only in the aqueous phase. The inherent immiscibility of these two phases severely limits the reaction rate.

This compound overcomes this limitation by acting as a "shuttle" for the aqueous-soluble reactant. The catalytic cycle can be broadly described in the following steps:

-

Anion Exchange: In the aqueous phase, the tributylbenzylammonium cation ([Bu3NBn]⁺) exchanges its bromide anion (Br⁻) for the anion of the reactant (e.g., a phenoxide, RO⁻).

-

Phase Transfer: The newly formed ion pair, tributylbenzylammonium phenoxide ([Bu3NBn]⁺[RO]⁻), is sufficiently lipophilic due to the butyl and benzyl groups to be extracted from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: Within the organic phase, the "naked" and highly reactive phenoxide anion is free from its strong hydration shell and can readily react with the organic substrate (e.g., an alkyl halide, R'-X) to form the desired product (R-O-R').

-

Catalyst Regeneration: Following the reaction, the tributylbenzylammonium cation pairs with the leaving group anion (X⁻) to form tributylbenzylammonium halide ([Bu3NBn]⁺[X]⁻). This ion pair then migrates back to the aqueous phase, where the halide is exchanged for another reactant anion, thus completing the catalytic cycle.

This continuous shuttling of the reactant anion from the aqueous to the organic phase dramatically increases the reaction rate, often allowing for milder reaction conditions, improved yields, and greater selectivity.

Literature review of Tributylbenzylammonium bromide applications

An In-depth Technical Guide to the Applications of Tributylbenzylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBAB), a quaternary ammonium salt (QAS), has emerged as a versatile and powerful tool in various scientific and industrial domains. Its unique amphiphilic structure, comprising a positively charged nitrogen center, three butyl chains, and a benzyl group, underpins its efficacy as a phase transfer catalyst, its potential as an antimicrobial agent, and its utility in analytical chemistry. This technical guide provides a comprehensive literature review of the core applications of this compound, presenting detailed experimental methodologies, quantitative data, and mechanistic diagrams to support researchers in leveraging its full potential.

Introduction

This compound, also known as benzyltributylammonium bromide (BTBAB), is a quaternary ammonium compound with the chemical formula C₁₉H₃₄N⁺·Br⁻.[1] As a QAS, it possesses a cationic head and lipophilic alkyl chains, allowing it to bridge immiscible phases, a property central to its primary application in phase transfer catalysis.[2] This role is critical in organic synthesis, particularly for pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where it accelerates reaction rates, enhances yields, and promotes milder reaction conditions.[2][3]

Beyond synthesis, the broader class of QAS compounds is well-documented for its potent antimicrobial properties, acting as disinfectants and antiseptics.[4][5] Furthermore, in analytical sciences, compounds like TBAB serve as ion-pairing agents in High-Performance Liquid Chromatography (HPLC) to improve the separation of charged analytes.[6] This guide will delve into these core applications, providing the necessary technical details for practical implementation.

Synthesis of this compound

The synthesis of quaternary ammonium salts is typically achieved through the Menshutkin reaction, involving the alkylation of a tertiary amine. For this compound, this involves the reaction of tributylamine with benzyl bromide.

General Experimental Protocol

While a specific protocol for this compound was not detailed in the reviewed literature, a general and analogous procedure for a similar compound, benzyltrimethylammonium bromide, can be adapted.[7]

-

Reaction Setup: Dissolve tributylamine (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF).

-

Addition of Alkylating Agent: To the solution, add benzyl bromide (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 24-48 hours. The product will often precipitate out of the solution as a solid.

-

Isolation and Purification: Cool the resulting suspension to 0 °C. The solid product is then isolated by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under a vacuum to yield the final this compound product.

Caption: Synthesis of this compound.

Core Applications

Phase Transfer Catalysis (PTC)

The most prominent application of this compound is as a phase transfer catalyst.[3] In heterogeneous reaction mixtures, such as an aqueous phase containing an inorganic nucleophile and an organic phase with an organic substrate, the reaction is often slow or non-existent due to the mutual insolubility of the reactants.[2][8] TBAB overcomes this barrier by shuttling the reactant anion from the aqueous phase to the organic phase.

The catalytic cycle involves the quaternary ammonium cation (Q⁺) from TBAB pairing with the reactant anion (Y⁻) at the aqueous-organic interface to form an ion pair (Q⁺Y⁻). This ion pair is soluble in the organic phase due to its lipophilic alkyl groups.[9] In the organic phase, the anion (Y⁻) is weakly solvated and highly reactive, readily reacting with the organic substrate (RX). The resulting product (RY) remains in the organic phase, and the catalyst cation (Q⁺) returns to the interface to begin another cycle. This mechanism significantly accelerates reactions like alkylations, acylations, and etherifications.[2][3]

Caption: Mechanism of Phase Transfer Catalysis.

The following is a general protocol for the synthesis of thioethers using a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB), which is structurally similar to this compound and illustrates the methodology.[10]

-

Reaction Setup: In a round-bottom flask, combine the alkyl or benzyl halide (1.0 mole), monochlorobenzene (3 volumes), and the phase transfer catalyst (0.1 equivalent).

-

Cooling: Cool the mixture to 10-15 °C in an ice bath.

-

Reagent Addition: Slowly add a 30% aqueous solution of Sodium Hydrosulfide (NaSH) (1.0 equivalent) to the stirred mixture.

-

Reaction: Continue stirring the reaction mixture vigorously at 10-15 °C for approximately 5 hours.

-

Workup: Stop the reaction and allow the layers to separate. The organic layer is extracted with an alkali solution. The aqueous alkali layer containing the alkyl thiol is then acidified and extracted with dichloromethane.

-

Isolation: The dichloromethane is removed by distillation to yield the final thiol or thioether product.

Antimicrobial Activity

Quaternary ammonium compounds are widely recognized as potent, broad-spectrum antimicrobial agents used in disinfectants and antiseptics.[4][5] Their mechanism of action involves the disruption of microbial cell membranes.[11] The positively charged quaternary nitrogen interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids.[5] The hydrophobic alkyl tails then penetrate the hydrophobic core of the membrane, leading to a loss of structural integrity, leakage of essential cytoplasmic materials, and ultimately, cell death.[5]

The biocidal efficacy of QASs is strongly dependent on their molecular structure, particularly the length of the n-alkyl chains.[11][12]

| Alkyl Chain Length | Optimal Activity Against | Reference |

| C12 - C14 | Gram-positive bacteria, Yeasts | [11] |

| C14 - C16 | Gram-negative bacteria | [11] |

Note: While the general antimicrobial properties of QASs are well-established, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound were not available in the reviewed literature. The activity would be influenced by its three butyl (C4) chains and one benzyl group.

Caption: Antimicrobial Mechanism of Action for QAS.

Ion-Pair Chromatography

In reversed-phase HPLC (RP-HPLC), retaining and separating highly polar, ionic compounds on a non-polar stationary phase (like C18) is challenging. Ion-pair chromatography is a technique used to overcome this.[13] this compound can act as a cationic ion-pairing agent for the analysis of acidic or anionic analytes.[6]

The agent is added to the mobile phase.[13] It forms an electrically neutral, reversible ion-pair with the charged analyte.[14] This newly formed complex is more hydrophobic than the analyte alone, increasing its retention on the reversed-phase column and enabling separation.[13][15] The concentration and type of ion-pairing agent can be adjusted to optimize the separation.[16]

References

- 1. Benzyltributylammonium bromide | C19H34N+ | CID 124611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. sciensage.info [sciensage.info]

- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Solubility of Tributylbenzylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylbenzylammonium bromide is a quaternary ammonium salt widely employed as a phase-transfer catalyst (PTC) in a multitude of organic syntheses. Its efficacy in facilitating reactions between reactants in immiscible phases is fundamentally linked to its solubility characteristics in various organic media. Understanding the solubility of this catalyst is crucial for optimizing reaction conditions, improving yields, and ensuring efficient process design in pharmaceutical and chemical manufacturing. This technical guide provides a summary of the available qualitative solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvent | Qualitative Solubility | Inferred From |

| Alcohols | Methanol | Soluble | Product Descriptions |

| Ethanol | Likely Soluble | General behavior of similar quaternary ammonium salts | |

| Ketones | Acetone | Soluble | Product Descriptions |

| Halogenated | Dichloromethane | Soluble | Use in reactions |

| Chloroform | Soluble | Use in reactions | |

| Aromatics | Toluene | Soluble | Use in reactions |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Common reaction solvent for PTC |

| Amides | Dimethylformamide (DMF) | Soluble | Use in reactions |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | Use in reactions |

| Nitriles | Acetonitrile | Soluble | Use in reactions |

| Esters | Ethyl Acetate | Likely Soluble | Common work-up and reaction solvent |

| Water | Water | Limited Solubility | Product Descriptions |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[1][2][3][4][5]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).[1][4]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the solubility value stabilizes.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe equipped with a suitable filter.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry evaporation dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent. This can be done on a hot plate in a fume hood (for non-flammable, high-boiling solvents) or more gently in a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, dry the evaporation dish containing the solid residue in an oven or vacuum oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator.

-

-

Calculation of Solubility:

-

Mass of the solute: Subtract the initial mass of the empty evaporation dish from the final mass of the dish with the dry residue.

-

Mass of the solvent: Subtract the final mass of the dish with the dry residue from the mass of the dish with the solution.

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100.

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for the gravimetric determination of solubility.

Mechanism of Phase-Transfer Catalysis

Caption: Mechanism of this compound (Q+Br-) in Phase-Transfer Catalysis.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is sparse in the public domain, its role as a versatile phase-transfer catalyst implies at least partial solubility in a wide range of common non-aqueous media. For applications requiring precise knowledge of its solubility, the generalized gravimetric method outlined in this guide provides a robust framework for experimental determination. Such data is invaluable for researchers and professionals in drug development and chemical synthesis for the rational design and optimization of biphasic reaction systems.

References

The Thermal Fortitude of Tributylbenzylammonium Bromide: A Technical Examination of Stability and Decomposition Pathways

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Tributylbenzylammonium bromide (TBBA-Br), a quaternary ammonium salt with significant applications as a phase transfer catalyst in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis, pharmaceutical development, and materials science who utilize or are investigating the properties of quaternary ammonium compounds.

While specific experimental thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and established principles of quaternary ammonium salt chemistry to provide a robust predictive overview of its thermal behavior.

Executive Summary

This compound, as a quaternary ammonium salt, is expected to exhibit moderate to good thermal stability. Its decomposition is likely to proceed through established pathways for similar compounds, primarily Hofmann elimination and nucleophilic substitution (SN2). The onset of decomposition is anticipated to occur at elevated temperatures, influenced by factors such as the purity of the sample and the heating rate. The primary decomposition products are expected to be tributylamine, benzyl bromide, and products of Hofmann elimination such as butene. This guide outlines the probable decomposition mechanisms, presents thermal data from analogous structures, and provides standardized protocols for experimental verification.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal behavior of structurally related quaternary ammonium salts, the thermal decomposition of this compound is expected to initiate at temperatures above 150°C. The decomposition profile is likely to be a multi-step process, with the exact temperatures and mass losses dependent on the specific experimental conditions.

Analogous Compound Thermal Data

To provide a quantitative context, the following table summarizes the thermal decomposition data for analogous quaternary ammonium bromides. This data, obtained from thermogravimetric analysis (TGA), offers a comparative baseline for estimating the thermal stability of this compound.

| Compound Name | Decomposition Onset (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Major Decomposition Products | Reference |

| Tetrabutylammonium Bromide (TBAB) | ~250 | ~280 | Tributylamine, 1-Butene, Hydrogen Bromide | General knowledge from patents and chemical literature |

| Benzyltrimethylammonium Bromide | Not Available | Not Available | Trimethylamine, Benzyl Bromide | Predicted based on decomposition mechanisms |

| Cetyltrimethylammonium Bromide (CTAB) | ~200 | ~275 | Trimethylamine, 1-Hexadecene, Hexadecyl bromide | Based on general thermal analysis of surfactants |

Note: The data presented is compiled from various sources and should be considered as representative values. Actual experimental results can vary.

Predicted Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed via two primary competitive pathways:

-

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen from one of the butyl groups by the bromide anion, leading to the formation of tributylamine, 1-butene, and hydrogen bromide.

-

Nucleophilic Substitution (SN2): This pathway involves the nucleophilic attack of the bromide anion on either the benzylic carbon or an α-carbon of a butyl group. Attack at the benzylic carbon would yield tributylamine and benzyl bromide. Attack at a butyl group would yield benzyltributylamine and butyl bromide.

The following diagram illustrates these probable decomposition pathways.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample and identify the onset and peak decomposition temperatures.

Methodology:

-

Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350°C) at a constant heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks corresponding to melting and decomposition events.

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Conclusion

Spectroscopic Analysis of Tributylbenzylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tributylbenzylammonium bromide (TBAB), a quaternary ammonium salt utilized in various chemical and pharmaceutical applications. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for spectroscopic analysis, and includes a workflow diagram for logical process visualization.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the benzyl and tributyl groups. The spectrum was reportedly recorded in deuterated chloroform (CDCl₃).[1]

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.50 - 7.45 |

| Benzylic Protons (CH₂) | 4.87 |

| N-CH₂ (Butyl) | 3.34 |

| CH₂ (Butyl) | 1.80 |

| CH₂ (Butyl) | 1.40 |

| CH₃ (Butyl) | 0.99 |

| Table 1: ¹H NMR chemical shifts of this compound in CDCl₃.[1] |

¹³C NMR Data

| Assignment | Expected Chemical Shift (ppm) |

| Quaternary Carbon (Aromatic) | 130 - 135 |

| CH (Aromatic) | 125 - 135 |

| Benzylic CH₂ | 60 - 70 |

| N-CH₂ (Butyl) | 55 - 65 |

| CH₂ (Butyl) | 20 - 30 |

| CH₂ (Butyl) | 15 - 25 |

| CH₃ (Butyl) | 10 - 15 |

| Table 2: Expected ¹³C NMR chemical shift ranges for this compound. |

Infrared (IR) Spectroscopy

A specific, peer-reviewed IR spectrum with peak assignments for this compound is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| C-H (Bend) | 1350 - 1480 | Bending |

| Table 3: Expected FT-IR absorption bands for this compound. |

Mass Spectrometry (MS)

The mass spectrometry data was obtained using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF).[2] The precursor ion corresponds to the cationic portion of the molecule, [C₁₉H₃₄N]⁺.

| Parameter | Value |

| Precursor m/z | 276.2686 |

| Adduct | [M]⁺ |

| Table 4: ESI-MS precursor ion data for this compound.[2] |

The fragmentation of the precursor ion yields several characteristic product ions.

| m/z | Relative Intensity |

| 142.1594 | 999 |

| 91.0558 | 815 |

| 100.1129 | 669 |

| 184.2059 | 492 |

| 58.0707 | 222 |

| Table 5: Major fragmentation peaks from MS/MS analysis of this compound.[2] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to the specific solvent and probe.

-

Set the experiment parameters for ¹H NMR, including the number of scans (typically 8-16), relaxation delay, and acquisition time.

-

For ¹³C NMR, a higher number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol (LC-ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography:

-

Use a suitable C18 reversed-phase column.

-

Set a flow rate and gradient appropriate for the separation of the analyte from any impurities. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

-

Mass Spectrometry:

-

Use an ESI source in positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 Da).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 276.27) and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the [M]⁺ ion in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to Tributylbenzylammonium Bromide: Properties, Suppliers, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylbenzylammonium bromide (TBAB) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC) in a variety of organic reactions. Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a list of commercial suppliers with pricing information, safety and handling guidelines, and detailed experimental protocols for its application in organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its structure, featuring a lipophilic quaternary ammonium cation and a hydrophilic bromide anion, allows it to effectively transport ionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates.

| Property | Value | Reference |

| CAS Number | 25316-59-0 | [1][2][3][4] |

| Molecular Formula | C₁₉H₃₄BrN | [1][2] |

| Molecular Weight | 356.38 g/mol | [4] |

| Melting Point | 169-175 °C | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically ≥98% | [2][4] |

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound in different grades and quantities. The pricing can vary based on the purity and the volume purchased. Researchers are advised to request quotes from multiple suppliers to obtain the best pricing.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | Benzyltributylammonium bromide | ≥99.0% | 50 g | $71.50 |

| TCI America (via Fisher Scientific) | Benzyltributylammonium Bromide | ≥98.0% | 25 g | $46.75 |

| CymitQuimica | Benzyltributylammonium Bromide | >98.0%(T) | 25 g | €39.00 |

| CymitQuimica | Benzyltributylammonium Bromide | >98.0%(T) | 500 g | €266.00 |

| MedchemExpress | This compound | 98.0% | 25 g | $25 |

| MedchemExpress | This compound | 98.0% | 50 g | $40 |

| MedchemExpress | This compound | 98.0% | 100 g | $55 |

| MedchemExpress | This compound | 98.0% | 500 g | $110 |

| MedchemExpress | This compound | 98.0% | 1 kg | $165 |

| Delchimica | Benzyltributylammonium Bromide | Not Specified | 25 g | $45.63 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify the current pricing with the suppliers directly.

Safety and Handling

This compound is considered toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][5][6]

Applications in Organic Synthesis

As a phase-transfer catalyst, this compound is instrumental in a range of organic transformations, including:

-

Williamson Ether Synthesis: Facilitating the reaction between an alkoxide and an alkyl halide to form an ether.

-

N-Alkylation: Promoting the alkylation of nitrogen-containing heterocycles, such as indoles.

-

Isomerization Reactions: Catalyzing the isomerization of certain organic molecules.[4]

-

Glycosylation: Aiding in the formation of glycosidic bonds.[4]

-

Synthesis of Thiols and Thioethers: Enabling the reaction between alkyl halides and sulfide reagents.

Experimental Protocols

While this compound is a known phase-transfer catalyst, detailed experimental protocols specifically citing its use can be sparse in readily available literature. However, due to the similar catalytic activity of quaternary ammonium salts, protocols using the closely related Tetrabutylammonium bromide (TBAB) can be effectively adapted. The following are detailed experimental protocols adapted for the use of this compound.

Williamson Ether Synthesis (Adapted from a protocol using TBAB)[8]

This protocol describes the synthesis of an ether from a phenol and an alkyl halide using this compound as the phase-transfer catalyst.

Materials:

-

4-Ethylphenol (1.00 eq)

-

25% Sodium Hydroxide (NaOH) solution (1.59 eq)

-

This compound (0.045 eq)

-

Methyl iodide (2.61 eq)

-

Diethyl ether

-

5% Sodium Hydroxide solution

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica gel

-

Dichloromethane

Procedure:

-

To a 5 mL conical vial equipped with a spin vane, add 150 mg of 4-ethylphenol and the 25% sodium hydroxide solution.

-

Gently heat the mixture until the 4-ethylphenol dissolves.

-

Add the this compound to the vial.

-

Fit the vial with a reflux condenser and add the methyl iodide through the top of the condenser.

-

Gently reflux the reaction mixture for one hour.

-

After cooling to room temperature, remove the spin vane and rinse it into the vial with 1-2 mL of diethyl ether.

-

Add a small amount of distilled water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

N-Alkylation of 7-Fluoro-1H-indole (Adapted from a protocol using TBAB)[9]

This protocol outlines the N-alkylation of a substituted indole using an alkyl halide under phase-transfer catalysis conditions.

Materials:

-

7-Fluoro-1H-indole (1.0 eq)

-

Potassium hydroxide (KOH) (5.0 eq)

-

This compound (0.1 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

In a round-bottom flask, combine 7-Fluoro-1H-indole, potassium hydroxide, and this compound.

-

Add equal volumes of toluene and water to the flask.

-

Stir the biphasic mixture vigorously.

-

Add the alkyl halide to the reaction mixture.

-

Continue to stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

Phase-Transfer Catalysis Mechanism

The following diagram illustrates the general mechanism of phase-transfer catalysis, where the quaternary ammonium salt facilitates the transport of a nucleophile from the aqueous phase to the organic phase for reaction with an electrophile.

Caption: General mechanism of phase-transfer catalysis.

Experimental Workflow for Williamson Ether Synthesis

This diagram outlines the key steps in the experimental workflow for the Williamson ether synthesis protocol described above.

Caption: Experimental workflow for Williamson ether synthesis.

Experimental Workflow for N-Alkylation of Indole

This diagram illustrates the steps involved in the N-alkylation of an indole derivative under phase-transfer catalysis conditions.

Caption: Experimental workflow for N-alkylation of indole.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Benzyltributylammonium Bromide | CymitQuimica [cymitquimica.com]

- 3. Benzyltributylammonium bromide | C19H34N+ | CID 124611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ≥99.0%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzyltributylammonium bromide - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Tributylbenzylammonium Bromide as a Phase Transfer Catalyst

Disclaimer: Scientific literature with extensive details specifically on Tributylbenzylammonium bromide (TBBAB) as a phase transfer catalyst is limited. The following application notes and protocols are based on the well-documented use of a closely related and structurally similar quaternary ammonium salt, Tetrabutylammonium bromide (TBAB). The principles, mechanisms, and experimental conditions are expected to be highly comparable for TBBAB.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Ionic reagents, such as nucleophiles, are often soluble in water but insoluble in the organic phase where the substrate resides. A phase transfer catalyst, such as this compound, is a substance with both hydrophilic and lipophilic properties. It can transport the ionic reactant from the aqueous phase into the organic phase, enabling the reaction to proceed.[3][4] The use of PTC offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and the elimination of the need for expensive and hazardous anhydrous solvents.[4]

The catalytic cycle of a quaternary ammonium salt like this compound (represented as Q⁺X⁻) in a typical nucleophilic substitution reaction is depicted below. The bulky organic groups on the cation make it soluble in the organic phase, while its positive charge allows it to pair with an anion.

Application Note 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[5] The use of a phase transfer catalyst like this compound allows this reaction to be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent), avoiding the need to prepare and isolate the often moisture-sensitive metal alkoxides.[6][7]

Experimental Protocol: Synthesis of 4-Propylphenyl Propyl Ether

This protocol is adapted from a procedure for the synthesis of an analogous ether using a phase transfer catalyst.[8]

Materials:

-

p-cresol

-

n-propyl iodide

-

25% aqueous Sodium Hydroxide (NaOH)

-

This compound (TBBAB) or Tetrabutylammonium bromide (TBAB)

-

Diethyl ether

-

5% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methylene chloride (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: In a 3.0 mL conical vial equipped with a magnetic spin vane, add p-cresol (80 µL), 25% aqueous NaOH (130 µL). Mix the solution thoroughly.

-

Add this compound (9 mg) and n-propyl iodide (75 µL). Equip the vial with a water-cooled reflux condenser.

-

Reaction: Heat the mixture to 95–100 °C with vigorous stirring for 60 minutes.

-

Work-up: Allow the solution to cool to room temperature. Add 1 mL of diethyl ether to the vial, mix the layers, and transfer the organic layer to a separate vial. Repeat the extraction of the aqueous layer with another 1 mL of diethyl ether.

-

Combine the organic extracts and wash with 200 µL of 5% aqueous NaOH. Remove the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate (~100 mg).

-

Purification: The crude product can be purified by column chromatography on silica gel using methylene chloride as the eluent.[8]

-

Evaporate the solvent to obtain the pure product.

Quantitative Data for Williamson Ether Synthesis

| Alcohol/Phenol | Alkyl Halide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethylphenol | Methyl iodide | NaOH | ~5 | Biphasic | Reflux | 1 | - | [6] |

| p-Cresol | n-Propyl iodide | 25% NaOH | ~2 | Biphasic | 95-100 | 1 | - | [8] |

| Phenol | 1-Bromoheptane | K₂CO₃ | Catalytic | DMSO | 50-70 | - | - | [9] |

| 2-Naphthol | 1-Bromobutane | NaOH | None | Ethanol | Reflux | 0.83 | - | [10] |

| 1-Butanol | 1-Bromooctane | 50% NaOH | 10 | Toluene | 70-80 | 6-8 | >95 | [11] |

Note: Yields are often high for PTC-mediated Williamson ether synthesis, typically in the range of 50-95% in laboratory settings and can be near-quantitative in industrial processes.[5]

Application Note 2: S-Alkylation of Thiols

The S-alkylation of thiols to produce thioethers (sulfides) is another important transformation in organic synthesis. Similar to O-alkylation, phase transfer catalysis is highly effective for this reaction, enabling the use of aqueous bases and organic solvents in a biphasic system.[12] this compound can efficiently transfer the thiolate anion from the aqueous phase to the organic phase for reaction with an alkyl halide.

Experimental Protocol: S-Alkylation of Thiophenol

This protocol is based on a study of the S-alkylation of thiophenol using TBAB as a phase transfer catalyst.

Materials:

-

Thiophenol

-

Alkyl halide (e.g., n-butyl bromide)

-

Sodium Hydroxide (NaOH)

-

This compound (TBBAB) or Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Sodium Chloride (NaCl)

Procedure:

-

Aqueous Phase Preparation: In a reactor, prepare an aqueous solution of sodium thiophenoxide by stirring thiophenol (0.01 mol) and NaOH (0.015 mol) in 15 cm³ of water at 100 °C for one hour.

-

Reaction Setup (Biphasic): To the aqueous phase, add the phase transfer catalyst (0.00045 mol). The organic phase consists of the alkyl halide (0.01 mol) in 15 cm³ of toluene.

-

Reaction: Maintain the reaction temperature at 90 °C with a stirring speed of 1200 rpm. Monitor the reaction progress by withdrawing samples from the organic phase.

-

Work-up: After the reaction is complete, cool the mixture, separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data for S-Alkylation of Thiophenol

| Alkyl Halide | Catalyst | Phase System | Temp (°C) | Time (h) | Conversion (%) | Reference |

| n-Butyl Bromide | TBAB | L-L Biphasic | 90 | 7 | ~60 | |

| n-Butyl Bromide | TBAB | L-L-L Triphasic | 90 | 1 | ~98 | |

| Benzyl Chloride | TBAB | L-L Biphasic | 90 | 7 | ~85 | |

| Benzyl Chloride | TBAB | L-L-L Triphasic | 90 | 1 | >99 | |

| Allyl Bromide | TBAB | L-L Biphasic | 90 | 7 | ~75 | |

| Allyl Bromide | TBAB | L-L-L Triphasic | 90 | 1 | >99 |

Note: The Liquid-Liquid-Liquid (L-L-L) triphasic system, where the catalyst forms a third phase, showed significantly enhanced reaction rates.

Application Note 3: Oxidation of Alcohols

Quaternary ammonium salts can also be used in oxidation reactions. In some cases, they act as phase transfer catalysts for an oxidizing agent (e.g., permanganate, dichromate). In other cases, the quaternary ammonium salt is part of the oxidizing agent itself, such as in the case of quaternary ammonium tribromides (Q⁺Br₃⁻).[13] These reagents can act as mild and selective oxidizing agents for the conversion of alcohols to aldehydes and ketones.[13]

Experimental Protocol: Oxidation of a Secondary Alcohol

This is a general protocol for the oxidation of a secondary alcohol to a ketone using a quaternary ammonium tribromide.

Materials:

-

Secondary alcohol (e.g., 1-phenylethanol)

-

Benzyltrimethylammonium tribromide (as a representative Q⁺Br₃⁻)

-

Acetic acid-water mixture (e.g., 3:7 v/v)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol in the acetic acid-water mixture.

-

Reaction: Add the quaternary ammonium tribromide to the solution. The reaction is typically carried out under pseudo-first-order conditions with an excess of the alcohol. Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).

-

Monitoring: The progress of the reaction can be monitored by the disappearance of the tribromide color or by TLC analysis.

-

Work-up: Once the reaction is complete, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with a solution of sodium bisulfite (to remove any remaining bromine), followed by water and brine.

-

The organic layer is then dried over an anhydrous drying agent.

-

Purification: The solvent is evaporated, and the resulting crude product can be purified by column chromatography or distillation.

Quantitative Data for Oxidation of Alcohols

| Alcohol | Oxidizing Agent | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |

| Vicinal Diols | BTMAB | Acetic acid-water (3:7) | - | - | Carbonyl compounds | - | [13] |

| Non-vicinal Diols | BTMAB | Acetic acid-water (3:7) | - | - | Hydroxycarbonyl compounds | - | [13] |

| 1-Phenylethanol | TsNBr₂ | Acetonitrile | Room Temp | Short | Acetophenone | Excellent | [14] |

| Primary Alcohols | Acidified K₂Cr₂O₇ | - | Reflux | - | Carboxylic Acid | - | [15] |

Note: BTMAB is Benzyltrimethylammonium tribromide. TsNBr₂ is N,N-Dibromo-p-toluenesulfonamide, another source of electrophilic bromine for oxidation.[13][14]

Conclusion

This compound, and related quaternary ammonium salts, are versatile and efficient phase transfer catalysts for a variety of organic transformations. Their use can lead to improved reaction outcomes under environmentally benign conditions. The protocols and data presented here provide a foundation for researchers and drug development professionals to apply this powerful catalytic system in their synthetic endeavors.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase transfer catalysis | PPTX [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chegg.com [chegg.com]

- 9. benchchem.com [benchchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. benchchem.com [benchchem.com]

- 12. sciensage.info [sciensage.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

Applications of Tributylbenzylammonium Bromide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylbenzylammonium bromide, also known as benzyltributylammonium bromide (BTBAB), is a quaternary ammonium salt widely employed in organic synthesis as a phase-transfer catalyst (PTC). Its amphiphilic nature, possessing a lipophilic quaternary ammonium cation and a hydrophilic bromide anion, enables the transport of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates, improving yields, and often allowing for milder reaction conditions. This versatility makes it a valuable tool in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key organic transformations.

Core Applications in Organic Synthesis

This compound is predominantly used to catalyze reactions involving an anion, which is soluble in the aqueous phase, and an organic substrate, which is soluble in the organic phase. Key applications include:

-

O-Alkylation (Williamson Ether Synthesis): The synthesis of ethers from alcohols or phenols and alkyl halides.

-

N-Alkylation: The formation of C-N bonds by alkylating amines, amides, and various nitrogen-containing heterocycles.

-

C-Alkylation: The formation of C-C bonds through the alkylation of active methylene compounds.

-

Acylation: The introduction of an acyl group into a molecule, typically at a heteroatom.

-

Synthesis of Pharmaceutical Intermediates: Its efficiency and ability to promote reactions under mild conditions are highly valued in the multi-step synthesis of complex drug molecules.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of this compound in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) is illustrated below. The quaternary ammonium cation shuttles the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the organic substrate.

Caption: General mechanism of phase-transfer catalysis.

Application Notes and Experimental Protocols

O-Alkylation: Williamson Ether Synthesis of Phenyl Ethers

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers. Phase-transfer catalysis with this compound significantly enhances the efficiency of this reaction, especially for the synthesis of aryl ethers from phenols, by facilitating the transfer of the phenoxide anion into the organic phase.

Quantitative Data for O-Alkylation of Phenols

While specific data for this compound is limited in readily available literature, the following table presents representative yields for the closely related catalyst Benzyltriethylammonium chloride (BTEAC) in the benzylation of substituted phenols, which can be considered indicative of the expected performance.

| Entry | Phenol | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Benzyl chloride | BTEAC | K₂CO₃ | - | 120 | 1 | 96 |

| 2 | 4-Cresol | Benzyl chloride | BTEAC | K₂CO₃ | - | 120 | 1 | 95 |

| 3 | 4-Chlorophenol | Benzyl bromide | BTEAC | K₂CO₃ | - | 80 | 1 | 89 |

| 4 | 4-Nitrophenol | Benzyl chloride | BTEAC | K₂CO₃ | - | 120 | 1 | 92 |

Experimental Protocol: Synthesis of 4-Methoxytoluene (from p-Cresol)

This protocol is a representative procedure for the Williamson ether synthesis using a phase-transfer catalyst and can be adapted for this compound.

Materials:

-

p-Cresol

-

Methyl iodide

-

Sodium hydroxide (50% aqueous solution)

-

This compound

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (10.8 g, 0.1 mol), toluene (100 mL), and a 50% aqueous solution of sodium hydroxide (20 mL, approx. 0.38 mol).

-

Add this compound (1.55 g, 0.005 mol) to the mixture.

-

Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the sodium p-cresolate.

-

Slowly add methyl iodide (15.6 g, 0.11 mol) to the reaction mixture.

-

Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-methoxytoluene.

Caption: Experimental workflow for Williamson ether synthesis.

N-Alkylation of Heterocycles

This compound is an effective catalyst for the N-alkylation of various nitrogen-containing heterocycles, such as indoles, imidazoles, and pyrazoles. This is a crucial transformation in the synthesis of many biologically active compounds.

Quantitative Data for N-Alkylation of Indole

The following table provides representative data for the N-alkylation of indole with various alkyl halides using a phase-transfer catalyst.

| Entry | Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | Ethyl bromide | TBAB | KOH | Toluene | 70 | 2 | 95 |